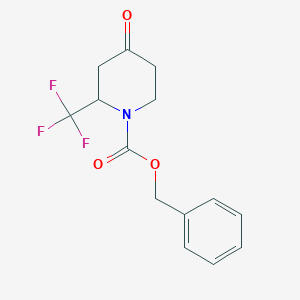

Benzyl 4-oxo-2-(trifluoromethyl)piperidine-1-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Benzyl 4-oxo-2-(trifluoromethyl)piperidine-1-carboxylate is an organic compound with a unique chemical structure and functional groups. It is a white solid that exhibits good solubility in common organic solvents such as alcohols, ethers, and ketones. This compound is notable for its trifluoromethyl group, which imparts distinct chemical properties and reactivity.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 4-oxo-2-(trifluoromethyl)piperidine-1-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of piperidine derivatives with benzyl chloroformate under controlled conditions. The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates in the presence of a base.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using optimized conditions to ensure high yield and purity. The process often includes purification steps such as recrystallization or chromatography to isolate the desired product.

Analyse Des Réactions Chimiques

Types of Reactions: Benzyl 4-oxo-2-(trifluoromethyl)piperidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: The benzyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

- Oxidation products include oxo derivatives.

- Reduction products include alcohol derivatives.

- Substitution products vary depending on the nucleophile used.

Applications De Recherche Scientifique

Benzyl 4-oxo-2-(trifluoromethyl)piperidine-1-carboxylate is utilized in various scientific research fields due to its unique properties:

Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic applications, including drug discovery and development.

Industry: Employed in the synthesis of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of Benzyl 4-oxo-2-(trifluoromethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects.

Comparaison Avec Des Composés Similaires

Benzyl 4-oxo-2-(trifluoromethyl)piperidine-1-carboxylate: shares similarities with other piperidine derivatives and trifluoromethyl-containing compounds.

Spiroindole and Spirooxindole Scaffolds: These compounds also contain nitrogen heterocycles and exhibit diverse biological activities.

Pyrrolidine Derivatives: These compounds are used in drug discovery and have similar structural features.

Uniqueness: The presence of both the piperidine ring and the trifluoromethyl group in this compound makes it unique. This combination imparts distinct chemical reactivity and biological properties, making it a valuable compound in various research and industrial applications.

Activité Biologique

Benzyl 4-oxo-2-(trifluoromethyl)piperidine-1-carboxylate is a piperidine derivative that has garnered attention for its significant biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's biological activity, synthesis methods, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

Molecular Formula : C14H14F3NO3

Molecular Weight : 301.26 g/mol

Appearance : White to light yellow solid, soluble in organic solvents.

The presence of the trifluoromethyl group enhances the compound's lipophilicity, potentially improving its bioavailability and interaction with biological targets .

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Anticancer Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation through mechanisms such as apoptosis induction and disruption of cell cycle progression .

- Binding Affinity Studies : Interaction studies have focused on the compound's binding affinity to various biological targets, employing techniques like molecular docking and fluorescence assays to assess its potential as a drug candidate .

Structure-Activity Relationship (SAR)

The structural features of this compound play a crucial role in its biological activity. The trifluoromethyl group is known to influence pharmacokinetics and pharmacodynamics by altering lipophilicity and electronic properties . Comparative analyses with similar compounds provide insights into how variations in structure can affect biological outcomes.

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Benzyl 4-oxo-1-piperidinecarboxylate | C13H15NO3 | Lacks trifluoromethyl group; simpler structure |

| Benzyl 4-oxo-3-(triethylsilyl)piperidine-1-carboxylate | C16H23NO3Si | Contains triethylsilyl group; different electronic properties |

| Ethyl 4-oxo-piperidinecarboxylate | C10H15NO3 | More basic structure; no aromatic substitution |

The unique trifluoromethyl substituent enhances both lipophilicity and potential biological activity compared to other piperidine derivatives .

Case Studies and Research Findings

- Anticancer Studies : In vitro studies demonstrated that this compound exhibited cytotoxic effects against various cancer cell lines. For instance, it showed improved efficacy compared to standard chemotherapeutics in models of hypopharyngeal carcinoma .

- Mechanistic Insights : Research has indicated that the compound may exert its effects through modulation of specific signaling pathways involved in cancer progression, including apoptosis-related pathways .

- Pharmacokinetic Profiles : Studies assessing the pharmacokinetics of similar trifluoromethyl-containing compounds reveal that these modifications often lead to enhanced metabolic stability and prolonged circulation time in vivo .

Propriétés

IUPAC Name |

benzyl 4-oxo-2-(trifluoromethyl)piperidine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14F3NO3/c15-14(16,17)12-8-11(19)6-7-18(12)13(20)21-9-10-4-2-1-3-5-10/h1-5,12H,6-9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIDSGGVIXVGOFX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(CC1=O)C(F)(F)F)C(=O)OCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14F3NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20582050 |

Source

|

| Record name | Benzyl 4-oxo-2-(trifluoromethyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20582050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

911298-12-9 |

Source

|

| Record name | Benzyl 4-oxo-2-(trifluoromethyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20582050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.